3-(3-hydroxyphenyl)-2-propynoic acid
Description
Contextualizing 3-(3-Hydroxyphenyl)-2-propynoic Acid within Aromatic Carboxylic Acid Chemistry
Aromatic carboxylic acids, compounds containing a carboxyl group attached to an aromatic ring, are fundamental in organic chemistry. Within this broad class, this compound holds a distinct position due to its acetylenic bond. This triple bond introduces rigidity and linearity to the molecule, influencing its electronic properties and reactivity. Its structural features set it apart from more common aromatic carboxylic acids like benzoic acid or phenylacetic acid, opening avenues for novel synthetic transformations and applications.
| Property | Value |
| Molecular Formula | C9H6O3 |
| Molecular Weight | 162.14 g/mol chemicalbook.com |
| Melting Point | 175-185 °C (decomposes) chemicalbook.com |
| Boiling Point (Predicted) | 398.0 ± 34.0 °C chemicalbook.com |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ chemicalbook.com |
| IUPAC Name | 3-(3-hydroxyphenyl)prop-2-ynoic acid chemspider.com |
Significance of Hydroxylated Phenyl Systems in Chemical and Biological Domains
The presence of a hydroxyl group on the phenyl ring is a key feature of this compound. Hydroxylated phenyl systems, or phenols, are ubiquitous in nature and are crucial in various chemical and biological processes. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions and the compound's solubility. wikipedia.org In biological systems, this functional group is often associated with antioxidant properties and can play a vital role in the binding of molecules to biological targets. nih.gov The position of the hydroxyl group on the phenyl ring further dictates the electronic properties and reactivity of the molecule.
The hydroxylation of phenyl rings is a critical process in both biological and synthetic chemistry. For instance, enzymes like phenylalanine hydroxylase catalyze the hydroxylation of phenylalanine to tyrosine, a fundamental step in metabolism. nih.gov In synthetic chemistry, the introduction of hydroxyl groups onto aromatic rings can be a challenging but important transformation for the synthesis of complex molecules. nih.gov
Overview of Propynoic Acid Scaffolds in Organic Synthesis and Functional Materials
Propynoic acid, the simplest acetylenic carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. chemblink.comnih.govwikipedia.org The triple bond can participate in a wide array of chemical reactions, including addition reactions and cycloadditions, allowing for the construction of more complex molecular architectures. chemblink.com This reactivity makes propynoic acid scaffolds valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemblink.com
Furthermore, the rigid, linear nature of the alkyne moiety in propynoic acid derivatives makes them attractive components for the development of functional materials. These scaffolds can be incorporated into polymers and other advanced materials, imparting unique optical, electronic, and mechanical properties. chemblink.com The investigation of phenylpropynoic acid derivatives, such as this compound, is therefore a promising area for the discovery of new materials with tailored functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMOUWEHRAVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Classification of 3 3 Hydroxyphenyl 2 Propynoic Acid
Systematic Nomenclature and Chemical Abstracts Service (CAS) Registry
The compound is systematically named 3-(3-hydroxyphenyl)-2-propynoic acid . It is registered under the CAS Number 10401-10-2 . chemicalbook.com This unique numerical identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to every chemical substance described in the open scientific literature, ensuring unambiguous identification. Another name for this compound is 3-(3-Hydroxyphenyl)propiolic acid.
Structural Characteristics of the Aryl-Substituted Terminal Alkyne Carboxylic Acid Motif
This compound is characterized by an aryl-substituted terminal alkyne carboxylic acid motif. This structural arrangement consists of three key components:
A Phenyl Group: A six-carbon aromatic ring.
A Hydroxyl Group (-OH): Attached to the third carbon of the phenyl ring (meta position).
A Propynoic Acid Moiety: A three-carbon chain containing a terminal carbon-carbon triple bond (an alkyne) and a carboxylic acid group (-COOH).
The molecule's geometry is largely dictated by the sp hybridization of the alkyne carbons, resulting in a linear arrangement of the atoms involved in the triple bond. The presence of the electron-rich phenyl ring, the polar hydroxyl group, and the acidic carboxylic acid group makes this a multifunctional molecule with potential for various chemical transformations.
Position Isomerism and Structural Analogs within the Hydroxyphenylpropynoic Acid Family
Position isomerism occurs when compounds have the same molecular formula but differ in the position of a substituent on a parent molecule. In the case of hydroxyphenylpropynoic acid, the position of the hydroxyl group on the phenyl ring gives rise to three distinct isomers. Besides the meta-substituted this compound, the other two positional isomers are:
3-(2-hydroxyphenyl)-2-propynoic acid (ortho-isomer): The hydroxyl group is on the second carbon of the phenyl ring. Its CAS number is 16635-92-0. chemicalbook.com
3-(4-hydroxyphenyl)-2-propynoic acid (para-isomer): The hydroxyl group is on the fourth carbon of the phenyl ring. Its CAS number is 78589-65-8. guidechem.com
These isomers, while sharing the same molecular formula, can exhibit different physical and chemical properties due to the varying electronic and steric effects arising from the different positions of the hydroxyl group.
In addition to these positional isomers, there are also structural analogs that are closely related but differ in the nature of the three-carbon chain. These include:
3-(3-Hydroxyphenyl)propanoic acid: The alkyne triple bond is fully saturated to a single bond.
3-(3-Hydroxyphenyl)-2-propenoic acid: The alkyne triple bond is reduced to a double bond.
Spectroscopic and Structural Elucidation of 3 3 Hydroxyphenyl 2 Propynoic Acid
Raman Spectroscopy for Vibrational Mode Analysis of Triple Bonds
Without access to primary experimental data from peer-reviewed sources, any attempt to generate the requested article would rely on theoretical predictions or extrapolations from dissimilar molecules, which would not meet the required standards of scientific accuracy and factual reporting. Therefore, the construction of the specified article focusing on the spectroscopic and structural elucidation of 3-(3-hydroxyphenyl)-2-propynoic acid cannot be completed at this time.
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography is not publicly available. While crystallographic studies have been conducted on analogous compounds, which helps in understanding the structural behavior of this class of molecules, specific data for the title compound, including unit cell dimensions, space group, and detailed intramolecular geometry, remains to be elucidated and published.
The determination of the crystal structure of this compound would be invaluable for a complete understanding of its solid-state conformation, molecular packing, and the nature of its intermolecular interactions, such as hydrogen bonding. Such data would provide precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the planarity of the molecule and the orientation of the hydroxyphenyl and propynoic acid moieties relative to each other.
Future crystallographic studies would be essential to provide the empirical data necessary for a detailed discussion in this section. Without an experimental crystal structure, any description of the solid-state arrangement would be purely speculative.
Chemical Reactivity and Derivatization of 3 3 Hydroxyphenyl 2 Propynoic Acid
Alkyne Reactivity Profiles: Electrophilic and Nucleophilic Additions
The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles. However, compared to alkenes, the reactivity of alkynes towards electrophiles can be slower. This is partly due to the formation of a less stable vinyl carbocation intermediate. Despite this, alkynes readily undergo a variety of addition reactions. The presence of the electron-withdrawing carboxylic acid group and the phenyl ring influences the regioselectivity of these additions.
The alkyne and alkene functionalities can be selectively reduced to furnish a variety of useful analogs. Catalytic hydrogenation is a common method to achieve this transformation. The choice of catalyst and reaction conditions determines the extent of reduction.
Complete Reduction: Hydrogenation over a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically leads to the complete saturation of the triple bond, yielding the corresponding alkane, 3-(3-hydroxyphenyl)propanoic acid.
Partial Reduction to Alkenes: To obtain the alkene analog, 3-(3-hydroxyphenyl)-2-propenoic acid (m-coumaric acid), a less reactive catalyst is required. Lindlar's catalyst (palladium precipitated on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-selective hydrogenation of alkynes to Z-alkenes. Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the E-alkene.
Table 1: Hydrogenation Products of 3-(3-Hydroxyphenyl)-2-propynoic Acid
| Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C | 3-(3-Hydroxyphenyl)propanoic acid | N/A (Alkane) |
| H₂, Lindlar's Catalyst | (Z)-3-(3-Hydroxyphenyl)-2-propenoic acid | Cis |
| Na, NH₃ (l) | (E)-3-(3-Hydroxyphenyl)-2-propenoic acid | Trans |
The addition of water across the triple bond, known as hydration, is another characteristic reaction of alkynes. This reaction is typically catalyzed by mercury salts (such as mercuric sulfate) in the presence of aqueous acid. The initial product of hydration is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form.
For an internal alkyne like this compound, hydration can theoretically lead to two different ketone products, depending on which of the two alkyne carbons is attacked by water. The regioselectivity is influenced by both electronic and steric factors. The initial enol intermediate, 3-(3-hydroxyphenyl)-2-hydroxy-2-propenoic acid, would rearrange to form a β-keto acid, 3-(3-hydroxyphenyl)-2-oxopropanoic acid.
Keto-enol tautomerism is an equilibrium process, but for simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.
Alkynes react with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) in electrophilic addition reactions.
Halogenation: The addition of one equivalent of a halogen, such as bromine, to an alkyne typically results in the formation of a dihaloalkene. The addition is often stereospecific, proceeding through a cyclic halonium ion intermediate, which leads to anti-addition of the two halogen atoms. The addition of a second equivalent of the halogen will produce a tetrahaloalkane.
Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that already has more hydrogen atoms (or is less substituted). The halide adds to the more substituted carbon, proceeding through a vinyl carbocation intermediate. With this compound, the initial addition of HX would yield a vinyl halide. The addition of a second equivalent of HX would lead to a geminal dihalide, with both halogen atoms attached to the same carbon.
Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification, Glycosylation)
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide ion is a potent nucleophile and can participate in a variety of substitution reactions to form ethers and esters.
Esterification: Phenolic esters can be formed by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction is a way to protect the hydroxyl group or to modify the biological activity of the molecule.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves treating the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the phenoxide, which is then reacted with an alkyl halide.
Glycosylation: Glycosylation, the attachment of a carbohydrate moiety, can significantly alter the solubility and bioavailability of phenolic compounds. Enzymatic glycosylation is often preferred for its selectivity and mild reaction conditions. Glycoside hydrolases can catalyze the formation of a glycosidic bond between the phenolic hydroxyl group and a sugar donor.
Carboxylic Acid Reactions (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. chemguide.co.uk This involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-(3-hydroxyphenyl)-2-propynoate.
Amidation: Carboxylic acids can be converted to amides by reaction with amines. However, the direct reaction is often slow as the acidic carboxylic acid and basic amine form a stable salt. Therefore, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is often used to activate the carboxylic acid towards nucleophilic attack by the amine. nih.gov
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction of this compound with LiAlH₄ would be expected to reduce both the carboxylic acid and the alkyne, yielding 3-(3-hydroxyphenyl)propane-1-ol. Selective reduction of the carboxylic acid in the presence of the alkyne would require a more specialized reducing agent or a protection-deprotection strategy.
Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder) for Conjugate Synthesis
The alkyne functionality of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. organic-chemistry.org this compound can serve as the alkyne component in this reaction, allowing for its conjugation to a wide variety of molecules bearing an azide group. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole product. thermofisher.com
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org Alkynes can function as dienophiles in this reaction. For the Diels-Alder reaction to proceed efficiently, the dienophile is typically substituted with electron-withdrawing groups. libretexts.org The carboxylic acid group on this compound serves this purpose, activating the alkyne for reaction with a suitable diene. The reaction results in the formation of a cyclohexadiene derivative.
Table 2: Cycloaddition Reactions of this compound
| Reaction Type | Reactant Partner | Product Type |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |
| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexadiene |
Aromatic Ring Substitutions and Modifications
The chemical reactivity of the aromatic ring in this compound is primarily governed by the interplay of the two substituents: the hydroxyl (-OH) group and the 2-propynoic acid (-C≡C-COOH) group. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions and also offer sites for further chemical modification.
The hydroxyl group is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution. aakash.ac.inpressbooks.pub This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. pressbooks.pub This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles at these positions. wikipedia.org
Conversely, the 2-propynoic acid substituent is anticipated to be a deactivating group and a meta-director. libretexts.org The electron-withdrawing nature of the carboxylic acid and the alkyne functionality reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack.
In this compound, the hydroxyl and 2-propynoic acid groups are in a meta relationship to each other. Their directing effects are therefore cooperative. The hydroxyl group directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6 relative to the hydroxyl group). The 2-propynoic acid group directs to its meta positions (positions 5 and 1, which corresponds to positions 5 and 3 of the phenyl ring). The positions that are activated by the hydroxyl group and not strongly deactivated by the propynoic acid group are the most probable sites of substitution. Specifically, the hydroxyl group strongly activates positions 2, 4, and 6. The 2-propynoic acid group deactivates the ring but directs incoming groups to the positions meta to it, which are positions 1 and 5. Therefore, the positions ortho and para to the strongly activating hydroxyl group are the most favored for electrophilic attack.
Common electrophilic aromatic substitution reactions that could be performed on this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, the nitration of a similar compound, para-hydroxyphenylacetic acid, has been studied, demonstrating the feasibility of introducing a nitro group onto a hydroxyphenyl derivative. nih.govnih.govresearchgate.netportlandpress.com
Beyond substitutions on the aromatic ring, the phenolic hydroxyl group itself can be a site for modification. Classical derivatization strategies for phenol fragments include etherification and esterification. nih.gov These modifications can alter the compound's physical and chemical properties. For example, the hydroxyl group can be alkylated or acylated to produce the corresponding ethers or esters. nih.gov
The following interactive data table summarizes the predicted outcomes of various aromatic ring substitution and modification reactions on this compound, based on established principles of organic chemistry.
| Reaction Type | Reagents | Predicted Major Product(s) | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(3-hydroxy-4-nitrophenyl)-2-propynoic acid and 3-(3-hydroxy-6-nitrophenyl)-2-propynoic acid | Substitution occurs primarily at the positions ortho and para to the activating hydroxyl group. |
| Bromination | Br₂, FeBr₃ | 3-(4-bromo-3-hydroxyphenyl)-2-propynoic acid and 3-(6-bromo-3-hydroxyphenyl)-2-propynoic acid | Substitution occurs primarily at the positions ortho and para to the activating hydroxyl group. |
| Sulfonation | Fuming H₂SO₄ | 3-(3-hydroxy-4-sulfophenyl)-2-propynoic acid and 3-(3-hydroxy-6-sulfophenyl)-2-propynoic acid | Substitution occurs primarily at the positions ortho and para to the activating hydroxyl group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-acyl-3-hydroxyphenyl)-2-propynoic acid and 3-(6-acyl-3-hydroxyphenyl)-2-propynoic acid | Substitution occurs primarily at the positions ortho and para to the activating hydroxyl group. |
| Etherification (Williamson Ether Synthesis) | R-X, Base (e.g., NaH) | 3-(3-(alkoxy)phenyl)-2-propynoic acid | Modification of the phenolic hydroxyl group. |
| Esterification (Schotten-Baumann reaction) | RCOCl, Base (e.g., NaOH) | 3-(3-(acyloxy)phenyl)-2-propynoic acid | Modification of the phenolic hydroxyl group. wikipedia.org |
Mechanistic Biological and Biochemical Research Applications Preclinical/in Vitro Focus
Exploration of Molecular Interactions with Biological Targets
A thorough search of scientific databases yields no specific data on the molecular interactions of 3-(3-hydroxyphenyl)-2-propynoic acid with biological targets.
There are currently no publicly available in vitro studies that detail the inhibitory or activatory effects of this compound on any specific enzymes. As such, no data on enzyme kinetics or mechanisms of action can be provided.
Table 1: Summary of (Not Available) In vitro Enzyme Inhibition/Activation by this compound (No data available in the scientific literature)
| Target Enzyme | Type of Interaction (Inhibition/Activation) | Key Findings (e.g., IC₅₀, Kᵢ) |
|---|---|---|
| Not Applicable | Not Applicable | Not Applicable |
Research on the binding affinity of this compound to specific cellular receptors is not present in the current body of scientific literature. Consequently, there are no reports on its potential to modulate any signaling pathways within cellular models.
Table 2: Summary of (Not Available) Receptor Binding and Signaling Pathway Modulation by this compound (No data available in the scientific literature)
| Cellular Receptor | Binding Affinity (e.g., Kₐ, Kₑ) | Signaling Pathway Affected | Observed Effect |
|---|---|---|---|
| Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Applications in Bioorthogonal Chemistry
The unique structural feature of this compound, its alkyne moiety, suggests potential for applications in bioorthogonal chemistry. However, there are no published studies that have explored this potential.
There is no documented use of this compound as a chemical probe for the labeling of biomolecules such as proteins, lipids, or metabolites in the scientific literature.
The development of any bioorthogonal reagents that specifically utilize the alkyne moiety of this compound has not been reported in published research.
Mechanistic Investigations in Cellular and Subcellular Systems
No mechanistic investigations using this compound in cellular or subcellular systems have been reported. Research into its effects on cellular processes, localization, or metabolic fate is currently absent from the scientific record.
Impact on Metabolic Pathways (e.g., Analog to Phenylalanine Metabolism, if applicable)
No research data is currently available that specifically investigates the impact of this compound on metabolic pathways. Furthermore, no studies were found that explore its potential role as an analog in phenylalanine metabolism.
Cellular Uptake and Intracellular Localization Studies (In vitro)
There are no published in vitro studies detailing the cellular uptake mechanisms or intracellular localization of this compound.
Preclinical Efficacy Studies in Defined Biological Models (excluding human trials)
Comprehensive searches of scientific databases and literature revealed no preclinical efficacy studies for this compound in any defined biological models.
In vitro Models for Investigating Specific Cellular Responses
There is a lack of available research on the effects of this compound in in vitro models. Consequently, there are no findings to report regarding its potential for immunomodulation, its effects on anti-inflammatory pathways in cell lines, or its anti-cancer mechanisms in cell lines. While the broader class of arylpropionic acid derivatives has been investigated for anti-inflammatory and anti-cancer properties, these findings are not directly applicable to this compound. orientjchem.orgnih.gov
Table 1: In vitro Cellular Response Studies of this compound
| Cellular Response Studied | Cell Line(s) Used | Key Findings |
|---|---|---|
| Immunomodulation | Data Not Available | Data Not Available |
| Anti-inflammatory Pathways | Data Not Available | Data Not Available |
| Anti-cancer Mechanisms | Data Not Available | Data Not Available |
No data is available for this compound.
Mechanistic Studies in Animal Models
No studies on the effects of this compound in animal models have been published. Therefore, there is no data on its impact on gene expression profiling or metabolomic changes in such models.
Table 2: Mechanistic Studies of this compound in Animal Models
| Animal Model | Mechanistic Focus | Summary of Findings |
|---|---|---|
| Data Not Available | Gene Expression Profiling | Data Not Available |
| Data Not Available | Metabolomic Changes | Data Not Available |
No data is available for this compound.
Compound List
| Compound Name |
| This compound |
| Phenylalanine |
Extensive literature searches did not yield specific studies on the mechanistic biological and biochemical research applications of this compound. The following sections detail the lack of available data for the specified research areas.
Impact on Metabolic Pathways (e.g., Analog to Phenylalanine Metabolism, if applicable)
No research data is currently available that specifically investigates the impact of this compound on metabolic pathways. Furthermore, no studies were found that explore its potential role as an analog in phenylalanine metabolism.
Cellular Uptake and Intracellular Localization Studies (In vitro)
There are no published in vitro studies detailing the cellular uptake mechanisms or intracellular localization of this compound.
Preclinical Efficacy Studies in Defined Biological Models (excluding human trials)
Comprehensive searches of scientific databases and literature revealed no preclinical efficacy studies for this compound in any defined biological models.
In vitro Models for Investigating Specific Cellular Responses
There is a lack of available research on the effects of this compound in in vitro models. Consequently, there are no findings to report regarding its potential for immunomodulation, its effects on anti-inflammatory pathways in cell lines, or its anti-cancer mechanisms in cell lines. While the broader class of arylpropionic acid derivatives has been investigated for anti-inflammatory and anti-cancer properties, these findings are not directly applicable to this compound. orientjchem.orgnih.gov
Table 1: In vitro Cellular Response Studies of this compound
| Cellular Response Studied | Cell Line(s) Used | Key Findings |
|---|---|---|
| Immunomodulation | Data Not Available | Data Not Available |
| Anti-inflammatory Pathways | Data Not Available | Data Not Available |
| Anti-cancer Mechanisms | Data Not Available | Data Not Available |
No data is available for this compound.
Mechanistic Studies in Animal Models
No studies on the effects of this compound in animal models have been published. Therefore, there is no data on its impact on gene expression profiling or metabolomic changes in such models.
Table 2: Mechanistic Studies of this compound in Animal Models
| Animal Model | Mechanistic Focus | Summary of Findings |
|---|---|---|
| Data Not Available | Gene Expression Profiling | Data Not Available |
| Data Not Available | Metabolomic Changes | Data Not Available |
No data is available for this compound.
Analytical Methodologies for 3 3 Hydroxyphenyl 2 Propynoic Acid in Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3-(3-hydroxyphenyl)-2-propynoic acid from complex mixtures, allowing for its subsequent detection and quantification. The choice between liquid and gas chromatography is largely dependent on the volatility and thermal stability of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic acids and related compounds in various matrices. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach. The development of a reliable HPLC method involves the optimization of several key parameters to ensure adequate separation, peak resolution, and sensitivity.
A typical HPLC method for a compound like this compound would utilize a C18 column, which is effective for separating moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous solution, often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of compounds with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for a phenolic compound with a conjugated system, would likely be in the range of 280-320 nm.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 295 nm |
This table presents a hypothetical set of starting conditions for HPLC method development and would require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of small molecules. However, due to the low volatility and thermal instability of compounds containing polar functional groups like the hydroxyl and carboxylic acid moieties in this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. colostate.edunih.gov
The most common derivatization strategy for compounds with active hydrogens is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic protons on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. The resulting TMS-derivatized this compound can then be separated on a non-polar capillary column and detected by mass spectrometry.
Table 2: Representative GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-600 |
This table provides an example of typical GC-MS conditions; specific parameters would need to be optimized for the particular derivative and instrumentation.
Mass Spectrometry-Based Quantification in Biological Matrices (e.g., cell lysates, animal tissue extracts)
For the accurate and sensitive quantification of this compound in complex biological matrices such as cell lysates or animal tissue extracts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in the presence of numerous other endogenous compounds.
The process begins with sample preparation, which is crucial for removing interferences and concentrating the analyte. Common sample preparation techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the specific matrix and the physicochemical properties of the analyte.
Following sample preparation, the extract is analyzed by LC-MS/MS. The separation is typically performed using RP-HPLC as described previously. The mass spectrometer is operated in a targeted mode, such as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for detection and quantification. This high selectivity minimizes interference from co-eluting compounds. For accurate quantification, a stable isotope-labeled internal standard of this compound would ideally be used.
Table 3: General Workflow for LC-MS/MS Quantification of this compound in Biological Samples
| Step | Description | Example |
| 1. Sample Homogenization | Tissue or cell pellets are mechanically disrupted in a suitable buffer. | Sonication or bead beating in phosphate-buffered saline (PBS). |
| 2. Internal Standard Spiking | A known amount of a stable isotope-labeled internal standard is added. | Addition of ¹³C- or ²H-labeled this compound. |
| 3. Protein Precipitation | A cold organic solvent is added to precipitate proteins. | Addition of 3 volumes of cold acetonitrile, followed by centrifugation. |
| 4. Supernatant Evaporation | The supernatant is collected and dried to concentrate the analyte. | Evaporation under a stream of nitrogen. |
| 5. Reconstitution | The dried residue is redissolved in the initial mobile phase. | Reconstitution in 10% acetonitrile in water with 0.1% formic acid. |
| 6. LC-MS/MS Analysis | The sample is injected into the LC-MS/MS system for separation and detection. | Analysis using the developed HPLC method coupled to a triple quadrupole mass spectrometer in MRM mode. |
Development of Targeted Assays for Detection and Quantification
The development of targeted assays is essential for reliably measuring the concentration of this compound in research studies. A targeted assay is designed to be highly specific and sensitive for a particular analyte.
For mass spectrometry-based assays, a key component of a robust targeted method is the use of an appropriate internal standard. The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). The SIL internal standard is chemically identical to the analyte and will behave similarly during sample preparation and chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise quantification. The synthesis of such a standard is a critical step in the development of a targeted assay. researchgate.net
While less common for small molecules unless they are significant biomarkers, ligand-binding assays, such as an enzyme-linked immunosorbent assay (ELISA), could theoretically be developed. This would require the generation of antibodies that specifically recognize this compound. The compound would first need to be conjugated to a larger carrier protein to elicit an immune response. The development of such an assay is a complex and resource-intensive process but can provide a high-throughput method for analyzing a large number of samples.
Future Research Directions and Potential Academic Impact
Design and Synthesis of Novel Analogs and Derivatives with Tunable Properties
A significant avenue for future research lies in the design and synthesis of novel analogs and derivatives of 3-(3-hydroxyphenyl)-2-propynoic acid. The inherent reactivity of the carboxylic acid and the potential for substitution on the phenyl ring provide numerous opportunities for chemical modification. These modifications can be strategically employed to fine-tune the molecule's physicochemical and biological properties.
Systematic structural modifications could be explored to modulate properties such as solubility, lipophilicity, and metabolic stability. For instance, esterification or amidation of the carboxylic acid group can lead to prodrugs with altered pharmacokinetic profiles. Furthermore, the introduction of various substituents on the phenyl ring can influence electronic properties and steric interactions with biological targets. The synthesis of a library of such derivatives would be a crucial first step in exploring their therapeutic potential.
Table 1: Potential Analogs and Derivatives of this compound and their Rationale
| Modification Site | Proposed Modification | Rationale for Synthesis |
| Carboxylic Acid | Esterification (e.g., methyl, ethyl esters) | Enhance lipophilicity, potential for prodrug design. |
| Carboxylic Acid | Amidation (e.g., with amino acids, small amines) | Improve metabolic stability, introduce new interaction points. |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO2) | Modulate pKa, alter electronic interactions with targets. |
| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Enhance antioxidant potential, modify binding affinity. |
| Hydroxyl Group | Etherification or esterification | Alter solubility, investigate the role of the hydroxyl group in biological activity. |
Advanced Mechanistic Elucidation of Biological Interactions
Understanding the precise molecular mechanisms through which this compound and its derivatives exert biological effects is a critical area for future research. While studies on related compounds like cinnamic and phenylpropionic acids have shown a range of activities, including antimicrobial and enzyme inhibitory effects, the specific targets of this alkynoic acid derivative remain to be identified. nih.gov
Advanced biochemical and cell-based assays will be instrumental in elucidating these mechanisms. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be employed to identify direct binding partners. Furthermore, "omics" approaches, including proteomics and metabolomics, can provide a broader view of the cellular pathways affected by the compound. For example, studies on similar scaffolds have revealed interactions with enzymes like cyclooxygenases (COX) and HIV-1 protease and reverse transcriptase. nih.govresearchgate.net Investigating similar interactions for this compound would be a logical starting point.
Integration into Chemoinformatic and Computational Drug Discovery Pipelines
Chemoinformatic and computational methods offer powerful tools to accelerate the discovery and optimization of new drug candidates. Future research should focus on integrating this compound and its virtual libraries into these pipelines.
Computational approaches such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of these compounds with various biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key structural features responsible for their biological activity, guiding the design of more potent and selective analogs. nih.gov These in silico methods, when used in conjunction with experimental screening, can significantly streamline the drug discovery process.
Table 2: Chemoinformatic and Computational Approaches for Drug Discovery
| Computational Method | Application in Research | Expected Outcome |
| Molecular Docking | Predicting binding poses and affinities to target proteins. | Identification of potential biological targets and understanding of binding interactions. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. |
| QSAR Analysis | Correlating chemical structure with biological activity. | Identification of key molecular descriptors for activity and guiding lead optimization. |
| Virtual Screening | Screening large compound libraries against a target protein. | Prioritization of compounds for experimental testing. |
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is an important consideration for future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste.
Future efforts should focus on the application of green chemistry principles, such as the use of renewable starting materials, catalytic reactions, and environmentally benign solvents. astrazeneca.comkit.edu For instance, exploring biocatalytic routes using enzymes or whole-cell systems could offer a more sustainable alternative to conventional chemical synthesis. The development of one-pot synthesis procedures and the use of solvent-free reaction conditions would also contribute to a greener synthetic process.
Role in Chemical Biology Tool Development and Probe Synthesis
The unique structure of this compound makes it an attractive scaffold for the development of chemical biology tools. Chemical probes are essential for studying the function of proteins and other biomolecules in their native cellular environment. mskcc.org
The alkyne functionality of this compound is particularly useful as it can be readily modified using "click chemistry" reactions. This allows for the attachment of reporter tags such as fluorescent dyes, biotin, or photoaffinity labels. nih.gov Such probes could be used to identify the cellular targets of the parent compound, visualize its subcellular localization, and investigate its mechanism of action. The development of a suite of chemical probes based on this scaffold would provide valuable tools for the broader scientific community. nih.gov
Q & A
How can researchers design an efficient synthetic route for 3-(3-hydroxyphenyl)-2-propynoic acid?
Answer:
Synthetic routes for arylpropynoic acids often leverage coupling reactions or functional group transformations. For example, diaryliodonium salts (e.g., diphenyliodonium triflate) can react with substituted propynoic acids under copper catalysis to form aryl-substituted coumarins, as demonstrated in one-pot protocols . Key considerations include:
- Catalyst selection : CuCl enhances coupling efficiency in CH₂Cl₂ under reflux.
- Oxidative bromination : TBAB/Na₂S₂O₈ systems introduce bromine selectively at the 3-position of coumarins, suggesting adaptability for propynoic acid derivatives .
- Substrate scope : Electron-withdrawing groups on the aryl ring may reduce reactivity, requiring temperature optimization.
Methodological Tip : Prioritize Sonogashira coupling between 3-iodophenol derivatives and propiolic acid derivatives, followed by hydroxyl protection/deprotection steps to minimize side reactions.
What safety protocols are critical when handling this compound?
Answer:
While direct safety data for this compound are limited, analogs like 3-(3-hydroxyphenyl)propionic acid exhibit skin/eye irritation (GHS Category 2) and respiratory toxicity (Category 3) . Recommended precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Note : Conduct a reactivity screen to assess compatibility with common lab reagents (e.g., oxidizing agents) to prevent exothermic decomposition.
How can the bioactivity of this compound be mechanistically explored?
Answer:
Structural analogs, such as 3-(3-hydroxyphenyl)propionic acid, exhibit vasodilatory effects via microbial flavonoid metabolism . For the propynoic acid derivative:
- Target Identification : Use molecular docking to assess affinity for vascular ion channels (e.g., K⁺ channels) or antioxidant enzymes like SOD.
- Metabolic Profiling : Employ in vitro gut microbiota models to track conversion into active metabolites (e.g., dihydroxyphenyl derivatives) .
- Oxidative Stress Assays : Measure ROS scavenging using APF/HPF fluorescent probes in endothelial cell lines .
Data Interpretation : Compare dose-response curves with caffeic acid (a known polyphenol) to contextualize potency .
What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
Answer:
Propynoic acids are prone to hydrolysis under acidic/basic conditions. Stabilization approaches include:
- pH Buffering : Maintain solutions at pH 6–7 using phosphate or MOPS buffers.
- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO for in vitro assays.
- Chelation : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .
Analytical Validation : Monitor stability via HPLC-UV at 254 nm, tracking the parent compound’s half-life under physiological conditions.
How can structural modifications enhance the compound’s pharmacokinetic profile?
Answer:
- Bioavailability Enhancement :
- CYP450 Interactions : Screen for CYP inhibition using recombinant enzymes (e.g., CYP3A4) to avoid drug-drug interactions .
Case Study : Analogous coumarin derivatives showed improved bioavailability via 4-aryl substitution , suggesting similar strategies for this compound.
What analytical techniques resolve structural ambiguities in synthetic batches?
Answer:
- NMR : ¹H/¹³C NMR can confirm the propynoic acid moiety (δ ~160–170 ppm for carbonyl; triple bond protons at δ 2.5–3.5 ppm) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) differentiates between regioisomers (e.g., 3- vs. 4-hydroxyphenyl substitution).
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the triple bond geometry .
Troubleshooting : If impurities persist, employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA).
How do researchers address contradictions in reported bioactivity data for arylpropynoic acids?
Answer:
Discrepancies may arise from assay conditions or metabolite interference. Mitigation strategies:
- Standardized Assays : Use harmonized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Metabolite Profiling : Compare parent compound vs. microbial/fungal metabolites (e.g., via LC-MSⁿ) .
- Dose-Response Reproducibility : Validate findings across ≥3 independent labs with blinded sample analysis.
Example : Conflicting vasodilation reports may stem from endothelial NO synthase (eNOS) activation variability; use siRNA knockdown to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
